molecular formula C15H17NO2S B5886883 4-methyl-N-(2-methylbenzyl)benzenesulfonamide

4-methyl-N-(2-methylbenzyl)benzenesulfonamide

Cat. No. B5886883
M. Wt: 275.4 g/mol
InChI Key: LEYSMLJYTRMAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-methylbenzyl)benzenesulfonamide, also known as Methylbenzylsulfonamide (MBSA), is an organic compound that belongs to the sulfonamide family. It is a white crystalline powder that is soluble in water and organic solvents. MBSA has been widely used in scientific research due to its unique properties, including its ability to inhibit protein aggregation and its potential as a drug delivery agent.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • A study by Pişkin et al. (2020) focused on synthesizing new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. The synthesized compounds exhibited useful properties for photodynamic therapy in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield. This indicates the potential of benzenesulfonamide derivatives in photodynamic therapy applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Anti-Enzymatic Agents

  • Research by Abbasi et al. (2015) explored the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides. These compounds demonstrated potent antibacterial properties and moderate to weak enzyme inhibitory effects. The study highlights the potential of benzenesulfonamide derivatives as antibacterial agents (Abbasi et al., 2015).

Synthesis and Characterization for Various Applications

  • A study by Naganagowda and Petsom (2011) detailed the synthesis of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. The structural characterization of this new compound was essential for further applications in scientific research (Naganagowda & Petsom, 2011).

Phytotoxic Activity

  • Yoneyama et al. (1984) synthesized a series of N-benzylbenzenesulfonamides and tested their biological activities. Some derivatives, specifically N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide, showed active phytotoxic properties against barnyardgrass, indicating potential agricultural applications (Yoneyama et al., 1984).

Cytotoxicity and Tumor-Specificity

  • Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited significant cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul et al., 2016).

properties

IUPAC Name

4-methyl-N-[(2-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)19(17,18)16-11-14-6-4-3-5-13(14)2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYSMLJYTRMAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-N-(2-methyl-benzyl)-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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